molecular formula C22H39BrClNO B097659 Dodeclonium Bromide CAS No. 15687-13-5

Dodeclonium Bromide

Cat. No.: B097659
CAS No.: 15687-13-5
M. Wt: 448.9 g/mol
InChI Key: CKGHXNXUAQJNMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Dodeclonium Bromide are not fully understood. As a cationic surfactant, it is likely to interact with various biomolecules in the body. The nature of these interactions is largely dependent on the specific biochemical environment and the presence of other molecules .

Cellular Effects

Given its role as an antiseptic, it is likely to have effects on various types of cells and cellular processes . It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this product change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is likely that the effects of this product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Dodeclonium bromide can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 4-chlorophenol with dodecyl bromide in the presence of a base such as sodium ethylate in ethanol . The reaction proceeds through the formation of an intermediate, which is then quaternized to form this compound. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Dodeclonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction:

    Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quaternary ammonium structure.

Common reagents used in these reactions include bases like sodium ethylate and solvents such as ethanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodeclonium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of dodeclonium bromide involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its ability to interact with the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents .

Comparison with Similar Compounds

Dodeclonium bromide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share antiseptic properties, this compound is unique in its specific application for treating hemorrhoidal crises. Similar compounds include:

This compound’s uniqueness lies in its specific formulation for topical applications in treating painful anal pathologies.

Properties

IUPAC Name

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGHXNXUAQJNMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935551
Record name N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-13-5
Record name 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodeclonium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodeclonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECLONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodeclonium Bromide
Reactant of Route 2
Reactant of Route 2
Dodeclonium Bromide
Reactant of Route 3
Reactant of Route 3
Dodeclonium Bromide
Reactant of Route 4
Reactant of Route 4
Dodeclonium Bromide
Reactant of Route 5
Reactant of Route 5
Dodeclonium Bromide
Reactant of Route 6
Reactant of Route 6
Dodeclonium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.